![molecular formula C27H24N4O2S B2536617 2-((2-苯甲酰基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-苯基丁酰胺 CAS No. 1189980-93-5](/img/structure/B2536617.png)

2-((2-苯甲酰基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

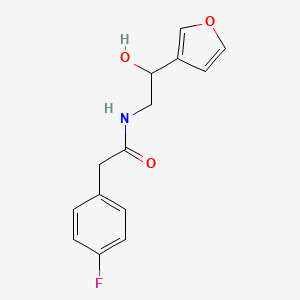

“2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

科学研究应用

α1-肾上腺素能受体拮抗和降压作用

研究已经合成并评价了各种 2,3-二氢咪唑并[1,2-c]喹唑啉衍生物作为 α1-肾上腺素能受体拮抗剂和降压剂的潜力。这些化合物对 α1-肾上腺素能受体表现出显著的亲和力,对 α2 位点的选择性较高,并在体内表现出降压活性,表明它们有潜力作为降压剂进行进一步评估 (Chern 等人,1993)。

抗癌活性

合成了一系列在喹唑啉部分带有修饰的 2-取代巯基-3H-喹唑啉类似物,并筛选了它们的体外抗肿瘤活性。该系列中的几种化合物被确定为活性抗癌剂,表明喹唑啉衍生物在癌症治疗中的治疗潜力 (Khalil 等人,2003)。

抗菌和抗氧化特性

对 2,3-二取代喹唑啉-4(3H)-酮的研究揭示了对一系列革兰氏阳性菌和革兰氏阴性菌的显着抗菌活性,以及强大的抗氧化潜力。这些发现突出了喹唑啉衍生物的双重治疗能力,为开发新的抗菌剂和抗氧化剂提供了有希望的途径 (Kumar 等人,2011)。

抗病毒活性

合成了新型喹唑啉衍生物,并评估了它们对各种呼吸道和生物防御病毒的抗病毒活性。该研究旨在探索这些化合物在对抗病毒感染中的治疗潜力,表明某些衍生物对甲型流感和其他病毒具有活性,表明它们作为抗病毒剂的潜力 (Selvam 等人,2007)。

合成技术

合成技术的进步,例如使用 2,3-二氯-5,6-二氰基-1,4-苯醌 (DDQ) 进行机械化学 C-N 偶联反应,促进了苯并咪唑和喹唑啉-4(3H)-酮的有效生产。这些发展有助于喹唑啉衍生物在各种科学研究应用中的更广泛应用 (Bera 等人,2022)。

作用机制

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .

Mode of Action

The compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . This dual action allows the compound to affect both the PI3K signaling pathway and the epigenetic regulation of gene expression .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the regulation of gene expression through histone acetylation . By inhibiting PI3K, it can prevent the activation of AKT and other downstream effectors, thereby inhibiting cell proliferation and promoting apoptosis . By inhibiting HDAC, it can alter the acetylation status of histones, thereby affecting the transcription of genes involved in cell cycle regulation, differentiation, and survival .

Result of Action

The dual inhibition of PI3K and HDAC by this compound can lead to the inhibition of cell proliferation and the induction of apoptosis, making it a potential therapeutic agent for cancer . The compound’s antiproliferative activities have been demonstrated in cellular assays against K562 and Hut78 .

属性

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S/c1-2-23(25(32)28-19-13-7-4-8-14-19)34-27-30-21-16-10-9-15-20(21)24-29-22(26(33)31(24)27)17-18-11-5-3-6-12-18/h3-16,22-23H,2,17H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGSJPORRVVGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)

![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)

![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)

![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2536557.png)